molecular formula C12H12N2O5 B2716888 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 892262-22-5

3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Numéro de catalogue: B2716888
Numéro CAS: 892262-22-5
Poids moléculaire: 264.237
Clé InChI: KMVIWSPTBOOQOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by its unique structure, which includes a methoxyethyl group, two oxo groups, and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydroquinazoline Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : This step involves the incorporation of the methoxyethyl group and carboxylic acid functionalities through alkylation and carboxylation reactions under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds derived from the tetrahydroquinazoline framework exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance:

  • In vitro Studies : Compounds synthesized from this framework have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 6.25 µg/ml for certain derivatives against Mycobacterium smegmatis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Viability Assays : In vitro testing on MCF-7 breast cancer cell lines showed that certain derivatives significantly reduced cell viability. The compounds were tested at varying concentrations to establish a dose-response relationship .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Data Tables

ApplicationActivity TypeTarget Organism/Cell LineMIC/IC50 Value
AntimicrobialBacterial InhibitionMycobacterium smegmatis6.25 µg/ml
AntimicrobialBacterial InhibitionPseudomonas aeruginosaVaries by derivative
AnticancerCell ViabilityMCF-7 Breast Cancer CellsVaries by derivative

Case Study 1: Antimicrobial Efficacy

A series of tetrahydroquinazoline derivatives were synthesized and screened for antimicrobial activity. Compounds demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Properties

In a separate study focusing on anticancer properties, derivatives were tested against MCF-7 cells. Results indicated that specific modifications to the compound structure led to increased cytotoxicity against cancer cells. The study provided insights into potential pathways for drug development targeting breast cancer .

Mécanisme D'action

The mechanism of action of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signaling pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family, which shares the core structure but lacks the specific functional groups of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.

    2,4-Dioxoquinazoline: A simpler derivative with only the oxo groups and no additional substituents.

    Methoxyethylquinazoline: A compound with a similar methoxyethyl group but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Activité Biologique

3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core structure with specific functional groups that contribute to its biological activity. The presence of the methoxyethyl group and dioxo functionalities enhances its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
  • Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis via the intrinsic pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It is suggested that the compound inhibits key inflammatory mediators such as COX-2 and TNF-alpha.
  • Research Findings : In animal models, administration of the compound led to a reduction in inflammatory markers and improved outcomes in conditions like arthritis .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition:

  • MMP-13 Inhibition : Studies have shown that quinazoline derivatives can inhibit matrix metalloproteinase-13 (MMP-13), which is implicated in cancer metastasis and tissue remodeling. This inhibition could be beneficial in preventing tumor progression .

Data Tables

Biological Activity Effect Mechanism References
AnticancerInhibition of cell proliferationInduction of apoptosis
Anti-inflammatoryReduction of inflammationInhibition of COX-2
Enzyme inhibitionMMP-13 inhibitionPrevents tumor metastasis

Case Studies

  • Antitumor Efficacy : A study published in Cancer Research highlighted that a derivative of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline exhibited potent antitumor effects in breast cancer models. The compound was administered at varying doses, showing a dose-dependent response in tumor size reduction.
  • Inflammation Model : In a murine model of induced arthritis, treatment with the compound resulted in significant alleviation of symptoms and reduced joint swelling compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .

Propriétés

IUPAC Name

3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-5-4-14-10(15)8-3-2-7(11(16)17)6-9(8)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVIWSPTBOOQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.